(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
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Overview
Description
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a chemical compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a methanol group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, are used to introduce the isopropyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be employed to ensure a short reaction time and high yield . Additionally, the purification process is optimized to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)formaldehyde or (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in biological and medicinal research. It has been evaluated for its antiproliferative activity against cancer cell lines, such as K562, MV4-11, and MCF-7. The compound induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. In cancer cells, the compound induces apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1). It also affects the cell cycle progression and reduces the expression of proliferating cell nuclear antigen (PCNA) .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole-pyridine structure, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole rings, also used as a CDK2 inhibitor.
Uniqueness
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[4,3-c]pyridine core with an isopropyl group and a hydroxymethyl substituent. Its molecular formula is C10H17N3O with a CAS number of 1780735-70-7. The presence of multiple nitrogen atoms may influence its reactivity and biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action for this compound are still under investigation; however, preliminary studies suggest:
- Dopamine Receptor Modulation : Similar compounds have shown selective activity towards dopamine receptors, which are crucial in the treatment of psychiatric disorders .
- Antimicrobial Activity : Some derivatives of pyrazolo compounds have demonstrated effectiveness against resistant bacterial strains and fungi .
Biological Activity Overview
The biological activity of this compound has been assessed through various bioassays. Key findings include:
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Moderate activity against MRSA | |
Neurotransmitter Modulation | Potential D2 receptor partial agonist | |
Cytotoxicity | Variable effects on cancer cell lines |
Case Studies
- Neuropharmacological Study : In a study evaluating the effects on dopamine receptors, the compound exhibited partial agonist activity at the D2 receptor. This suggests potential applications in treating conditions like schizophrenia or Parkinson’s disease by modulating dopaminergic signaling .
- Antimicrobial Efficacy : Research has shown that similar pyrazolo derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds in this class have been effective against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on the pyrazolo framework. The following table summarizes key findings from recent research:
Study | Findings | |
---|---|---|
Synthesis and Evaluation | Identified several active derivatives with enhanced potency against cancer cell lines | Promising for further development in oncology |
Pharmacokinetic Analysis | Favorable absorption and distribution profiles observed in animal models | Suggests potential for oral bioavailability |
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(6-14)8-5-11-4-3-9(8)12-13/h7,11,14H,3-6H2,1-2H3 |
InChI Key |
JRPZPOZWHYLAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CNCCC2=N1)CO |
Origin of Product |
United States |
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